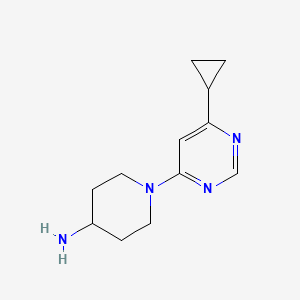

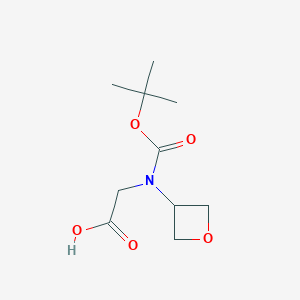

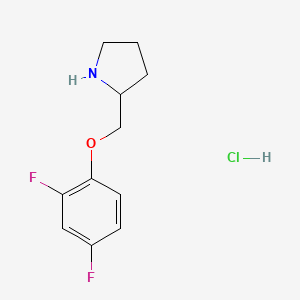

2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride

説明

Physical And Chemical Properties Analysis

2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a compound with a molecular weight of 249.68 g/mol. Unfortunately, the search results do not provide further information on its physical and chemical properties.科学的研究の応用

Medicinal Chemistry: Enhancing Pharmacokinetics

The pyrrolidine ring in 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a common feature in medicinal compounds due to its ability to improve pharmacokinetic properties . The presence of the difluorophenoxy group could potentially increase the compound’s metabolic stability, making it a valuable scaffold for developing new drugs with enhanced bioavailability.

Drug Discovery: Targeting Enzymatic Pathways

In drug discovery, the structural features of pyrrolidine derivatives, including this compound, allow for selective interaction with various enzymatic pathways . This specificity can lead to the development of targeted therapies for diseases where certain enzymes play a crucial role.

Antibacterial Agents: Structure-Activity Relationship (SAR) Studies

The pyrrolidine core structure is often explored in SAR studies for antibacterial agents . Modifications to the N’-substituents and phenyl groups attached to the pyrrolidine ring can significantly affect antibacterial activity, providing a pathway for the design of new antibiotics.

Antiviral Research: Inhibiting Viral Polymerases

Pyrrolidine derivatives have shown potential in inhibiting viral RNA-dependent RNA polymerases (RdRp), which are crucial for the replication of viruses like norovirus . This compound could serve as a starting point for the synthesis of antiviral drugs that target RdRp.

Cancer Therapy: Apoptosis Induction

The introduction of heteroatomic fragments, such as the difluorophenoxy group, into pyrrolidine-based compounds can lead to the development of anticancer drugs . These compounds can induce apoptosis in cancer cells, providing a strategy for cancer therapy.

Neurological Disorders: Modulating Neurotransmitter Activity

Pyrrolidine derivatives can modulate the activity of neurotransmitters in the brain, which may be beneficial in treating neurological disorders . The compound’s structure could be optimized to enhance its ability to cross the blood-brain barrier, increasing its therapeutic potential.

Agricultural Chemistry: Developing Pesticides

The structural diversity of pyrrolidine derivatives makes them suitable candidates for developing new pesticides . Their ability to interact with specific biological targets in pests can be harnessed to create more effective and environmentally friendly agricultural chemicals.

Material Science: Organic Synthesis and Catalysis

In material science, pyrrolidine derivatives, including 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride, can be used as intermediates in organic synthesis or as catalysts due to their unique chemical properties . Their role in facilitating various chemical reactions can lead to the production of novel materials with desired characteristics.

Safety and Hazards

The safety and hazards associated with 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, and to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

特性

IUPAC Name |

2-[(2,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGCEMRKKTUQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

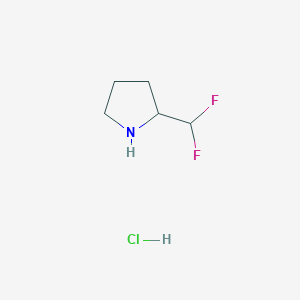

C1CC(NC1)COC2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)